molecular formula C14H15BrN2OS B2431450 5-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)nicotinamide CAS No. 2320669-00-7

5-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)nicotinamide

Cat. No.: B2431450
CAS No.: 2320669-00-7
M. Wt: 339.25
InChI Key: ZXWZPIUEOKKGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It features a bromine atom, a thiophene ring, and a nicotinamide moiety, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Scientific Research Applications

5-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)nicotinamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)nicotinamide typically involves a multi-step processThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-methyl-2-(thiophen-3-yl)ethyl)nicotinamide
  • 5-bromo-N-(2-methyl-2-(thiophen-2-yl)propyl)nicotinamide
  • 5-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)nicotinamide

Uniqueness

5-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)nicotinamide is unique due to the specific positioning of the bromine atom and the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-bromo-N-(2-methyl-2-thiophen-3-ylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2OS/c1-14(2,11-3-4-19-8-11)9-17-13(18)10-5-12(15)7-16-6-10/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWZPIUEOKKGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC(=CN=C1)Br)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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